3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride
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Overview
Description
3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride is a chemical compound that belongs to the class of imidazopyridines. Imidazopyridines are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities . This compound is particularly interesting due to its potential use in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. One method involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free . Another method involves obtaining 3-bromoimidazopyridines in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added. The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using suitable reagents.
Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.
Cyclization Reactions: Reagents such as TBHP and iodine are used to promote cyclization.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound serves as a pharmacophore in the design of biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological macromolecules is a key factor in its activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a different set of chemical and biological properties that can be exploited in various research and industrial applications .
Properties
CAS No. |
2639440-23-4 |
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Molecular Formula |
C7H8BrCl2N3 |
Molecular Weight |
285 |
Purity |
95 |
Origin of Product |
United States |
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